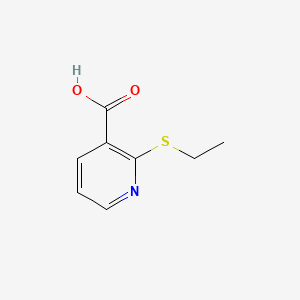

2-(Ethylthio)nicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethylsulfanylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S/c1-2-12-7-6(8(10)11)4-3-5-9-7/h3-5H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYHPPDODTUEXAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=C(C=CC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30343715 | |

| Record name | 2-(Ethylthio)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27868-76-4 | |

| Record name | 2-(Ethylthio)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(Ethylthio)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic protocols for 2-(ethylthio)nicotinic acid, a key heterocyclic compound with applications in pharmaceutical and agrochemical research. This document outlines two principal, field-proven synthetic pathways, offering detailed, step-by-step methodologies. The guide delves into the underlying chemical principles, providing a rationale for experimental choices and addressing potential challenges. The content is structured to empower researchers with the necessary knowledge to confidently and efficiently synthesize this target molecule.

Introduction: The Significance of this compound

This compound, a derivative of nicotinic acid (Vitamin B3), belongs to a class of sulfur-containing pyridine carboxylic acids. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The introduction of an ethylthio- group at the 2-position of the nicotinic acid scaffold can significantly modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its therapeutic efficacy and pharmacokinetic profile.

This guide will focus on the two most prevalent and practical synthetic routes to this compound:

-

Route A: Nucleophilic Aromatic Substitution of a 2-halonicotinic acid precursor.

-

Route B: S-Alkylation of 2-mercaptonicotinic acid.

Each route will be discussed in detail, including the synthesis of necessary precursors and the critical parameters for successful execution.

Synthetic Pathways and Core Principles

The synthesis of this compound hinges on the strategic introduction of the ethylthio- moiety onto the pyridine ring. The choice of synthetic route often depends on the availability of starting materials, desired scale, and laboratory capabilities.

Figure 1: Overview of the primary synthetic routes to this compound.

Route A: Nucleophilic Aromatic Substitution Pathway

This is often the preferred industrial route due to the commercial availability of 2-chloronicotinic acid. The strategy involves the displacement of the chloride at the electron-deficient 2-position of the pyridine ring by a sulfur nucleophile.

Principle of the Reaction

The electron-withdrawing nitrogen atom in the pyridine ring, along with the carboxyl group, activates the 2-position for nucleophilic aromatic substitution (SNA_r). Ethanethiolate, a potent nucleophile, readily attacks this position, displacing the chloride ion. To prevent unwanted side reactions with the carboxylic acid moiety, it is often protected as an ester prior to the substitution reaction.

Synthesis of Precursors

2-Chloronicotinic acid is a crucial starting material and can be synthesized from nicotinic acid. One common method involves the N-oxidation of nicotinic acid followed by chlorination.

Experimental Protocol: Synthesis of 2-Chloronicotinic Acid

-

N-Oxidation: To a solution of nicotinic acid in a suitable solvent (e.g., glacial acetic acid), add an oxidizing agent such as hydrogen peroxide. Heat the mixture to facilitate the formation of nicotinic acid N-oxide.

-

Chlorination: Treat the resulting nicotinic acid N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅). The reaction is typically heated to drive the chlorination and deoxygenation, yielding 2-chloronicotinic acid.

-

Work-up and Purification: Carefully quench the reaction mixture with ice water. The product will precipitate and can be collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent like ethanol or water can be performed for further purification.

Protecting the carboxylic acid as an ethyl ester prevents its interference in the subsequent nucleophilic substitution step and often improves the solubility of the starting material in organic solvents.

Experimental Protocol: Synthesis of Ethyl 2-Chloronicotinate [1]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloronicotinic acid in an excess of absolute ethanol.

-

Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, and heat the mixture to reflux.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture and neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution). Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain ethyl 2-chloronicotinate, which can be further purified by column chromatography or distillation.

Nucleophilic Aromatic Substitution and Hydrolysis

Experimental Protocol: Synthesis of this compound

-

Formation of Ethyl Thiolate: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide in absolute ethanol. To this, add ethanethiol dropwise at 0 °C to form sodium ethanethiolate.

-

Substitution Reaction: To the freshly prepared sodium ethanethiolate solution, add a solution of ethyl 2-chloronicotinate in a suitable solvent like ethanol or DMF. Allow the reaction to stir at room temperature or with gentle heating until TLC indicates the complete consumption of the starting material.

-

Hydrolysis: Upon completion of the substitution, add an aqueous solution of a strong base, such as sodium hydroxide, to the reaction mixture. Heat the mixture to reflux to hydrolyze the ester.

-

Work-up and Purification: Cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 4-5. The product, this compound, will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be employed for further purification.

Route B: S-Alkylation of 2-Mercaptonicotinic Acid

This route offers an alternative approach, particularly if 2-mercaptonicotinic acid is readily available or can be synthesized efficiently.

Principle of the Reaction

This pathway involves the deprotonation of the thiol group of 2-mercaptonicotinic acid to form a thiolate anion, which then acts as a nucleophile to displace a halide from an ethylating agent, such as ethyl iodide or ethyl bromide, in a classic S-alkylation reaction.

Synthesis of 2-Mercaptonicotinic Acid

2-Mercaptonicotinic acid can be prepared from 2-chloronicotinic acid.

Experimental Protocol: Synthesis of 2-Mercaptonicotinic Acid

-

Reaction Setup: In a round-bottom flask, dissolve 2-chloronicotinic acid in a suitable solvent, such as ethanol or water.

-

Thiolation: Add a sulfur source, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis. When using NaSH, the reaction is typically heated to facilitate the displacement of the chloride.

-

Work-up and Purification: After the reaction is complete, cool the mixture and acidify with an acid (e.g., acetic acid or dilute HCl) to precipitate the 2-mercaptonicotinic acid. Collect the product by filtration, wash with water, and dry.

S-Alkylation

Experimental Protocol: Synthesis of this compound

-

Deprotonation: Dissolve 2-mercaptonicotinic acid in a suitable solvent, such as ethanol or DMF. Add a base, such as sodium hydroxide or potassium carbonate, to deprotonate the thiol and the carboxylic acid groups.

-

Alkylation: To this solution, add an ethylating agent, such as ethyl iodide or ethyl bromide, dropwise. Stir the reaction mixture at room temperature or with gentle heating.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC.

-

Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in water and acidify with an appropriate acid (e.g., hydrochloric acid) to a pH of 4-5 to precipitate the product. Collect the solid by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.

Comparative Analysis of Synthesis Routes

| Parameter | Route A: Nucleophilic Aromatic Substitution | Route B: S-Alkylation |

| Starting Materials | 2-Chloronicotinic Acid | 2-Mercaptonicotinic Acid |

| Key Steps | Esterification, Nucleophilic Substitution, Hydrolysis | Thiol Synthesis, S-Alkylation |

| Advantages | - Readily available starting material. - Generally high yielding. | - Fewer steps if 2-mercaptonicotinic acid is available. - Milder conditions for the final step. |

| Disadvantages | - Requires protection of the carboxylic acid. - Use of potentially hazardous chlorinating agents for precursor synthesis. | - 2-Mercaptonicotinic acid is less common than 2-chloronicotinic acid. - Thiol precursors can be odorous. |

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes: nucleophilic aromatic substitution of 2-chloronicotinic acid (or its ester) and S-alkylation of 2-mercaptonicotinic acid. The choice between these pathways will be dictated by factors such as the availability and cost of starting materials, scalability, and safety considerations. Both routes, when executed with precision and adherence to the principles outlined in this guide, provide reliable methods for obtaining this valuable compound for further research and development.

References

Sources

An In-depth Technical Guide to 2-(Ethylthio)nicotinic Acid: Properties, Reactivity, and Pharmacological Context

Introduction

2-(Ethylthio)nicotinic acid is a sulfur-containing heterocyclic compound belonging to the pyridinecarboxylic acid family. As a derivative of nicotinic acid (Niacin, Vitamin B3), it holds significant interest for researchers in medicinal chemistry and drug development. The introduction of an ethylthio- group at the 2-position of the pyridine ring modifies the electronic and steric properties of the parent molecule, potentially altering its reactivity, metabolic stability, and pharmacological activity. This guide provides a comprehensive technical overview of the core chemical properties of this compound, offering field-proven insights into its synthesis, characterization, reactivity, and potential therapeutic context, designed for researchers, scientists, and drug development professionals.

Chemical Identity and Core Physical Properties

A foundational understanding of a compound begins with its fundamental identifiers and physical characteristics. These data are critical for experimental design, from solubilization to purification and analysis.

Chemical Structure:

Key Identifiers and Physicochemical Data

The essential properties of this compound are summarized below. These values are crucial for laboratory handling, formulation, and analytical method development.

| Property | Value | Source(s) |

| IUPAC Name | 2-(Ethylsulfanyl)pyridine-3-carboxylic acid | |

| CAS Number | 27868-76-4 | [1][2] |

| Molecular Formula | C₈H₉NO₂S | [1][2][3] |

| Molecular Weight | 183.23 g/mol | [1][3] |

| Appearance | Solid, white to off-white powder or crystals | [4][5] |

| Purity | Typically ≥95-97% | [1] |

| Storage | Store in a dry, cool, and well-ventilated place | [6][7] |

Note: Properties such as melting point and solubility can vary based on purity and crystalline form. Data for close analogs like 2-(Methylthio)nicotinic acid show a melting point in the range of 213-219°C.[4][5]

Synthesis and Purification Workflow

The synthesis of this compound typically involves a nucleophilic aromatic substitution reaction. The choice of starting material is critical; 2-chloronicotinic acid is a common and commercially available precursor.

Causality of Experimental Choice: The pyridine ring is electron-deficient, which facilitates nucleophilic attack, particularly at the 2- and 4-positions. A chlorine atom at the 2-position serves as an excellent leaving group. Ethanethiol is deprotonated by a base (e.g., sodium hydride or potassium carbonate) to form the potent nucleophile, sodium ethanethiolate. This nucleophile then displaces the chloride ion to form the desired thioether linkage. The reaction is typically performed in a polar aprotic solvent like DMF or DMSO, which effectively solvates the cation without interfering with the nucleophile.

Diagram: General Synthesis Workflow

Caption: General workflow for synthesizing this compound.

Protocol: Synthesis and Purification

This protocol is a representative method. Researchers must adapt it based on laboratory conditions and scale.

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen), suspend 2-chloronicotinic acid (1 equivalent) and potassium carbonate (2.5 equivalents) in anhydrous DMF.

-

Nucleophile Addition: Add ethanethiol (1.2 equivalents) dropwise to the stirring suspension at room temperature.

-

Reaction: Heat the mixture to 80-90°C and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidification: Acidify the aqueous solution to a pH of ~3-4 using 1M HCl. This protonates the carboxylate, causing the product to precipitate.

-

Isolation: Collect the crude solid product by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound.

-

Validation: Confirm the structure and purity of the final product using NMR, Mass Spectrometry, and HPLC.

Spectroscopic and Analytical Characterization

Unambiguous characterization is essential for confirming the identity and purity of the synthesized compound. The combination of NMR, IR, and Mass Spectrometry provides a complete structural picture.

-

¹H NMR: Expect characteristic signals for the ethyl group (a triplet around 1.3-1.5 ppm and a quartet around 3.1-3.3 ppm) and three distinct aromatic protons on the pyridine ring.

-

¹³C NMR: Signals will correspond to the eight unique carbon atoms, including the carboxyl carbon (~165-170 ppm), the thioether-linked aromatic carbon (~155-160 ppm), and the two aliphatic carbons of the ethyl group.

-

IR Spectroscopy: Key absorbances include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C=C/C=N stretches in the aromatic region (~1400-1600 cm⁻¹).

-

Mass Spectrometry (MS): In positive ion mode ESI-MS, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 184.2. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Fragmentation patterns may involve the loss of CO₂ or the ethyl group.[8][9]

Protocol: HPLC-MS for Purity Assessment and Identification

This self-validating system ensures both the purity and identity of the final compound.

-

Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methanol or acetonitrile. Dilute to a working concentration of ~10 µg/mL with the initial mobile phase.

-

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[9]

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.[9]

-

Flow Rate: 0.8 mL/min.

-

Injection Volume: 5 µL.

-

-

MS Conditions (ESI+):

-

Data Analysis: Assess purity by integrating the peak area at a relevant UV wavelength (e.g., 260 nm). Confirm identity by extracting the ion chromatogram for m/z 184.2 and verifying it aligns with the UV peak retention time.

Chemical Reactivity and Stability

The reactivity of this compound is governed by its three primary functional groups: the carboxylic acid, the pyridine ring nitrogen, and the thioether sulfur.

Diagram: Key Reactivity Sites

Caption: Functional groups governing the reactivity of the molecule.

-

Carboxylic Acid Group: This site is amenable to standard transformations such as esterification (with an alcohol under acidic conditions) or amide formation (via activation with reagents like thionyl chloride followed by reaction with an amine).[10]

-

Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom makes it basic and nucleophilic. It can be protonated in acidic media, undergo N-oxidation with oxidizing agents like m-CPBA, or be alkylated to form a quaternary pyridinium salt.

-

Thioether Sulfur: The sulfur atom is susceptible to oxidation. Mild oxidizing agents (e.g., H₂O₂) can convert the thioether to a sulfoxide, while stronger agents (e.g., KMnO₄) can yield the corresponding sulfone. This transformation is significant as it dramatically increases the polarity and hydrogen bonding potential of the molecule.

Stability and Storage: The compound is generally stable under normal laboratory conditions.[3] However, it should be protected from strong oxidizing agents to prevent unwanted modification of the thioether group. It is best stored in a tightly sealed container in a cool, dry place away from direct light.[7]

Pharmacological Context: A Derivative of Nicotinic Acid

While specific pharmacological data for this compound is limited, its structural similarity to nicotinic acid (Niacin) allows for informed hypotheses about its potential biological activity. Nicotinic acid is a well-established, broad-spectrum lipid-modifying drug.[11]

Mechanism of Action of Nicotinic Acid:

Nicotinic acid exerts its primary lipid-lowering effects by acting as an agonist for the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA₂).[12][13] This receptor is highly expressed in adipocytes (fat cells).

-

Inhibition of Lipolysis: Activation of HCA₂ in adipocytes inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels. This reduces the activity of hormone-sensitive lipase, thereby decreasing the breakdown of triglycerides (lipolysis) and reducing the release of free fatty acids (FFAs) into the bloodstream.[11][14]

-

Reduction of VLDL/LDL: The liver uses circulating FFAs as a primary substrate for synthesizing triglycerides, which are then packaged into very-low-density lipoproteins (VLDL). By reducing the FFA supply to the liver, nicotinic acid decreases hepatic VLDL production, which in turn leads to lower levels of low-density lipoprotein (LDL) cholesterol.[12][14][15]

-

Increase in HDL: The mechanism for increasing high-density lipoprotein (HDL) cholesterol is less direct but is thought to involve reduced hepatic uptake and breakdown of ApoA-I, the main protein component of HDL.[14]

The ethylthio- substitution in this compound may modulate its affinity for the HCA₂ receptor or alter its pharmacokinetic properties (absorption, distribution, metabolism, excretion), potentially leading to a modified efficacy or side-effect profile compared to the parent compound.

Diagram: Nicotinic Acid Signaling Pathway in Adipocytes

Caption: Simplified signaling pathway of nicotinic acid in fat cells.

Safety, Handling, and Hazard Information

Proper handling of this compound is crucial for laboratory safety. The following information is derived from safety data sheets (SDS) for this compound and structurally related chemicals.[3][16]

GHS Hazard Classification

| Hazard Class | Hazard Statement | GHS Pictogram |

| Skin Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) |

| Eye Irritation | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |

Source:[3]

Safe Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.[7]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[3][7]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[3][16]

-

Respiratory Protection: For handling large quantities or if dust is generated, use a NIOSH-approved respirator.[16]

-

Hygiene: Wash hands thoroughly after handling. Avoid ingestion, inhalation, and contact with skin and eyes.[3][7]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[3]

-

Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water. If irritation persists, get medical advice.[3]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present. If eye irritation persists, seek medical attention.[3][7]

-

Ingestion: Clean mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[3]

Conclusion

This compound is a versatile heterocyclic building block with a rich chemical profile. Its synthesis is straightforward via nucleophilic aromatic substitution, and its structure can be definitively confirmed using modern analytical techniques. The molecule's reactivity is centered around its carboxylic acid, pyridine nitrogen, and thioether sulfur moieties, offering multiple avenues for further chemical modification. While its specific pharmacology remains to be fully elucidated, its structural relationship to the potent lipid-modifier nicotinic acid provides a strong rationale for its investigation as a potential modulator of lipid metabolism. This guide serves as a foundational resource for researchers aiming to explore the chemical and biological potential of this intriguing compound.

References

-

Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]

-

A1 Prolaboratory. (n.d.). BUY this compound. Retrieved from [Link]

-

Pillai, R., & V., S. (2020). Niacin Toxicity. StatPearls Publishing. Retrieved from [Link]

-

Drugs.com. (2025). Nicotinic Acid Side Effects: Common, Severe, Long Term. Retrieved from [Link]

-

Linus Pauling Institute, Oregon State University. (2018). Niacin. Retrieved from [Link]

-

Khan, T., & M. S., K. (2023). Niacin. StatPearls Publishing. Retrieved from [Link]

-

Carlson, L. A. (1983). Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis. PubMed. Retrieved from [Link]

-

Gan, L., et al. (2015). Nicotinic acid regulates glucose and lipid metabolism through lipid independent pathways. Current Pharmaceutical Biotechnology. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

-

LookChem. (n.d.). 2-(Methylthio)nicotinic acid. Retrieved from [Link]

-

NIST. (n.d.). 2-(n-Propylthio)nicotinic acid. NIST WebBook. Retrieved from [Link]

-

Bodor, E. T., & Offermanns, S. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. Retrieved from [Link]

-

Fabbi, M., et al. (2012). Nicotinic acid effects on insulin sensitivity and hepatic lipid metabolism: an in vivo to in vitro study. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(Methylthio)nicotinic acid. PubChem. Retrieved from [Link]

-

Schandelmaier, S., & Briel, M. (2012). Nicotinic acid as a lipid-modifying drug--a review. PubMed. Retrieved from [Link]

-

Carlson, L. A. (2005). Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review. PubMed. Retrieved from [Link]

-

Plumb, R. S., et al. (2003). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. Bevital. Retrieved from [Link]

-

MassBank. (2023). Nicotinic acid; LC-ESI-ITFT; MS2. Retrieved from [Link]

-

Wikipedia. (n.d.). VX (nerve agent). Retrieved from [Link]

-

Dr. G Bhanu Prakash. (2025). 10. Nicotinic acid: Pharmacology Video Lectures USMLE Step 1. YouTube. Retrieved from [Link]

-

Plumb, R. S., et al. (2003). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). ResearchGate. Retrieved from [Link]

-

Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. PubMed. Retrieved from [Link]

-

Al-Masoudi, W. A. (2022). Synthesis, characterization of some derivationes of 3-Nicotinc acide. Neliti. Retrieved from [Link]

-

D'Alterio, M. C., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. ResearchGate. Retrieved from [Link]

Sources

- 1. a1prolab.com [a1prolab.com]

- 2. 27868-76-4|this compound|BLD Pharm [bldpharm.com]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. 2-(Methylthio)nicotinic acid, 98+% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. lookchem.com [lookchem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. cdn.accentuate.io [cdn.accentuate.io]

- 8. bevital.no [bevital.no]

- 9. researchgate.net [researchgate.net]

- 10. media.neliti.com [media.neliti.com]

- 11. Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 13. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

2-(Ethylthio)nicotinic acid CAS number and molecular structure

This guide provides a comprehensive technical overview of 2-(Ethylthio)nicotinic acid, a pyridine carboxylic acid derivative of interest to researchers and professionals in drug development and medicinal chemistry. By synthesizing available data with insights from related compounds, this document offers a detailed exploration of its chemical properties, potential biological activities, and methodologies for its study.

Core Molecular Identity

This compound, also known as 2-(ethylthio)pyridine-3-carboxylic acid, is a heterocyclic compound featuring a pyridine ring substituted with a carboxylic acid group at position 3 and an ethylthio group at position 2.

Chemical Abstract Service (CAS) Number and Molecular Formula

The definitive identifier for this compound is its CAS number, which provides a unique entry in chemical literature and databases.

| Property | Value | Reference |

| CAS Number | 27868-76-4 | [1][2] |

| Molecular Formula | C₈H₉NO₂S | [1][2] |

| Molecular Weight | 183.23 g/mol | [1][2] |

| SMILES Code | O=C(O)C1=C(SCC)N=CC=C1 | [2] |

Molecular Structure

The structural arrangement of this compound is foundational to its chemical behavior and biological interactions.

Caption: 2D structure of this compound.

Synthesis and Characterization

While specific literature detailing the synthesis of this compound is not abundant, a plausible and efficient synthetic route can be extrapolated from established methods for analogous nicotinic acid derivatives.

Proposed Synthesis Workflow

A common strategy for synthesizing thioether derivatives of nicotinic acid involves the nucleophilic substitution of a suitable leaving group at the 2-position of the pyridine ring with an appropriate thiol. A likely precursor is 2-chloronicotinic acid or 2-mercaptonicotinic acid.

Caption: Proposed synthesis workflow for this compound.

Representative Protocol:

-

Reaction Setup: To a solution of 2-chloronicotinic acid in an anhydrous polar aprotic solvent like dimethylformamide (DMF), add sodium ethanethiolate.

-

Reaction Conditions: The reaction mixture is stirred, typically at an elevated temperature (e.g., 60-100 °C), to facilitate the nucleophilic aromatic substitution. Progress is monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The pH is then adjusted to an acidic value (e.g., pH 3-4) using an acid like HCl to precipitate the carboxylic acid product.

-

Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Spectroscopic Characterization (Predicted)

Based on the analysis of closely related structures like nicotinic acid and 2-(methylthio)nicotinic acid, the following spectral characteristics are anticipated for this compound.

| Technique | Expected Features | Rationale |

| ¹H NMR | - Aromatic protons in the 7.5-9.0 ppm range with characteristic splitting patterns for the pyridine ring. - A quartet around 2.8-3.2 ppm (CH₂) coupled to the methyl protons. - A triplet around 1.2-1.5 ppm (CH₃) from the ethyl group. - A broad singlet for the carboxylic acid proton (>10 ppm), which may be absent if a deuterated solvent like D₂O is used. | The chemical shifts and coupling patterns are predictable based on the electronic environment and neighboring protons of the pyridine and ethyl groups[3]. |

| ¹³C NMR | - Aromatic carbons in the 120-160 ppm range. - A carbonyl carbon (C=O) signal around 165-175 ppm. - Aliphatic carbons for the ethyl group (CH₂ and CH₃) in the upfield region (e.g., 15-35 ppm). | The carbon skeleton provides a unique fingerprint, with the electronegativity of adjacent atoms influencing the chemical shifts. |

| FT-IR | - A broad O-H stretch from the carboxylic acid dimer at ~2500-3300 cm⁻¹. - A sharp C=O stretch from the carbonyl group at ~1700 cm⁻¹. - C-H stretching from aromatic and aliphatic groups around 2850-3100 cm⁻¹. - C=N and C=C stretching from the pyridine ring in the 1400-1600 cm⁻¹ region. | These vibrational frequencies are characteristic of the functional groups present in the molecule[4]. |

| Mass Spec | - A molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to its molecular weight (183.23). - Fragmentation patterns showing loss of the carboxyl group (-45 Da) or parts of the ethylthio side chain. | Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis[5]. |

Potential Biological and Pharmacological Profile

The biological activities of this compound have not been extensively reported. However, its structural similarity to nicotinic acid (Vitamin B3) and other 2-thio-substituted derivatives allows for informed hypotheses regarding its potential pharmacological roles.

Lipid-Modifying and Cardiovascular Effects

Nicotinic acid is a well-established broad-spectrum lipid-modifying drug[6]. It is known to lower LDL cholesterol and triglycerides while increasing HDL cholesterol[7]. The primary mechanism for these effects is believed to be mediated through the activation of the G-protein coupled receptor GPR109A, which is highly expressed in adipose tissue[7]. This activation leads to the inhibition of lipolysis, reducing the flux of free fatty acids to the liver and subsequently decreasing VLDL production[8].

It is plausible that this compound could act as an agonist at the GPR109A receptor, though the ethylthio substitution at the 2-position would likely modulate its potency and efficacy compared to the parent compound.

Furthermore, studies on related thionicotinic acid derivatives have demonstrated potent vasorelaxant properties. For instance, 2-(1-adamantylthio)nicotinic acid was shown to induce dose-dependent vasorelaxation, a mechanism partially mediated by endothelium-induced nitric oxide (NO) and prostacyclin[1]. This suggests a potential for this compound in cardiovascular research beyond lipid modification.

Sources

- 1. Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. researchgate.net [researchgate.net]

- 5. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

Potential Therapeutic Applications of 2-(Ethylthio)nicotinic Acid: A Technical Guide for Drug Discovery Professionals

Foreword: Charting a Course from a Known Moiety to a Novel Candidate

In the landscape of drug discovery, the exploration of novel chemical entities often begins with the structural modification of a known pharmacophore. This guide delves into the therapeutic potential of 2-(Ethylthio)nicotinic acid, a derivative of the well-established therapeutic agent, nicotinic acid (also known as niacin or vitamin B3). While direct preclinical and clinical data on this compound are not yet prevalent in published literature, its structural relationship to nicotinic acid provides a robust scientific foundation upon which to hypothesize its potential applications and design a comprehensive research and development program.

This document is intended for researchers, scientists, and drug development professionals. It will not only explore the theoretical therapeutic avenues for this compound based on the known mechanisms of its parent compound but will also provide actionable, detailed experimental protocols to rigorously evaluate its potential. Our approach is grounded in established scientific principles, providing a self-validating framework for investigation.

Unveiling the Candidate: Chemical and Physical Properties

This compound is a pyridinecarboxylic acid derivative. Its core structure is the nicotinic acid scaffold, with an ethylthio group substituted at the 2-position.

| Property | Value | Source |

| CAS Number | 27868-76-4 | [1][2][3] |

| Molecular Formula | C₈H₉NO₂S | [1][2][3] |

| Molecular Weight | 183.23 g/mol | [1][2][3] |

| Purity (Typical) | ≥95% | [1][3] |

| MDL Number | MFCD00051680 | [1][2][3] |

The introduction of the ethylthio group is a key modification that may influence the compound's lipophilicity, metabolic stability, and interaction with biological targets compared to nicotinic acid. These differences form the basis of the rationale for investigating its therapeutic potential.

The Mechanistic Blueprint: Extrapolating from Nicotinic Acid

Nicotinic acid exerts its primary therapeutic effects, particularly in the management of dyslipidemia, through several well-characterized mechanisms.[4][5][6] It is hypothesized that this compound may share some of these mechanisms of action.

Modulation of Lipid Metabolism

Nicotinic acid is a potent modulator of lipid profiles, known to reduce low-density lipoprotein (LDL) cholesterol, very-low-density lipoprotein (VLDL) cholesterol, and triglycerides, while increasing high-density lipoprotein (HDL) cholesterol.[4][7][8] The primary mechanisms behind these effects include:

-

Inhibition of Adipose Tissue Lipolysis: Nicotinic acid activates the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2), which is highly expressed in adipocytes.[4][5] This activation leads to a decrease in the mobilization of free fatty acids from adipose tissue to the liver, thereby reducing the substrate available for triglyceride and VLDL synthesis.[6][9]

-

Direct Hepatic Effects: Nicotinic acid directly inhibits the diacylglycerol O-acyltransferase 2 (DGAT2) enzyme in hepatocytes, a key enzyme in triglyceride synthesis.[4][6] This leads to decreased VLDL production and secretion from the liver.

-

Effects on HDL Metabolism: The mechanism for increasing HDL is not fully elucidated but is thought to involve the inhibition of HDL-apo A-I catabolism in the liver.[6]

The ethylthio substitution in this compound may alter its affinity and selectivity for GPR109A or its ability to modulate hepatic enzymes like DGAT2.

Hypothesized Signaling Pathway for this compound in Adipocytes

Caption: Hypothesized GPR109A-mediated inhibition of lipolysis by this compound in adipocytes.

Potential Therapeutic Landscapes

Based on the established therapeutic profile of nicotinic acid, we can delineate several potential applications for this compound that warrant investigation.

Dyslipidemia and Cardiovascular Disease

The most prominent application of nicotinic acid is in the treatment of dyslipidemia to reduce the risk of cardiovascular disease.[5][10] Clinical trials have demonstrated that nicotinic acid can significantly reduce major coronary events and stroke.[10] It has also been shown to promote the regression of coronary atherosclerosis.[10][11]

Rationale for this compound: The ethylthio derivative could potentially offer an improved therapeutic window by:

-

Enhanced Efficacy: The modification may lead to more potent activation of GPR109A or inhibition of DGAT2.

-

Reduced Side Effects: A significant limitation of nicotinic acid therapy is the common side effect of flushing, which is mediated by the release of prostaglandins D2 and E2.[9][12] The structural change in this compound might reduce its interaction with the cells responsible for this effect, such as Langerhans cells, while retaining its therapeutic lipid-modulating properties.

-

Improved Pharmacokinetics: The ethylthio group could alter the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, potentially allowing for less frequent dosing or more consistent plasma concentrations.

Neurodegenerative Disorders

Emerging research suggests a potential role for nicotinic acid in neuroprotection. Increased dietary intake of niacin is correlated with a reduced risk of Alzheimer's disease and age-related cognitive decline.[13][14] Clinical trials are underway to investigate the effects of niacin in Alzheimer's disease and Parkinson's disease.[13][14] The proposed mechanisms involve the modulation of microglial response and supporting neuronal energy metabolism through its role as a precursor to NAD+.[14][15]

Rationale for this compound:

-

Blood-Brain Barrier Penetration: The increased lipophilicity from the ethylthio group may enhance the ability of the compound to cross the blood-brain barrier, leading to higher concentrations in the central nervous system and potentially greater efficacy in treating neurodegenerative conditions.

Mitochondrial Myopathies

Recent clinical trials have explored the use of niacin to boost NAD+ levels in patients with mitochondrial myopathies, showing improvements in muscle performance.[15]

Rationale for this compound:

-

Enhanced NAD+ Production: this compound, as a nicotinic acid derivative, would likely serve as a precursor for NAD+ synthesis. Its modified structure could influence the efficiency of its conversion to NAD+, potentially offering a more potent means of repleting NAD+ levels in conditions of mitochondrial dysfunction.

A Roadmap for Investigation: Experimental Protocols

To systematically evaluate the therapeutic potential of this compound, a phased experimental approach is proposed.

Phase 1: In Vitro Characterization

Objective: To determine the fundamental pharmacological activity of this compound at the molecular and cellular levels.

Experimental Workflow

Caption: In vitro characterization workflow for this compound.

Protocol 1: GPR109A Receptor Binding Assay

-

Cell Culture: Culture CHO-K1 cells stably expressing human GPR109A.

-

Membrane Preparation: Harvest cells and prepare cell membranes by homogenization and centrifugation.

-

Binding Reaction: Incubate cell membranes with a radiolabeled ligand (e.g., [³H]-nicotinic acid) and varying concentrations of this compound or unlabeled nicotinic acid (as a positive control) in a binding buffer.

-

Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the Ki (inhibition constant) for this compound by non-linear regression analysis of the competition binding data.

Protocol 2: Lipolysis Assay in Primary Human Adipocytes

-

Cell Isolation and Culture: Isolate primary human adipocytes from subcutaneous adipose tissue and culture them.

-

Treatment: Treat adipocytes with varying concentrations of this compound, nicotinic acid, or vehicle control in the presence of a lipolytic stimulus (e.g., isoproterenol).

-

Glycerol Measurement: After incubation, collect the culture medium and measure the concentration of glycerol (a byproduct of lipolysis) using a commercially available colorimetric or fluorometric assay kit.

-

Data Analysis: Calculate the EC50 (half-maximal effective concentration) for the inhibition of lipolysis for each compound.

Phase 2: Preclinical In Vivo Evaluation

Objective: To assess the efficacy, pharmacokinetics, and preliminary safety of this compound in animal models.

Experimental Workflow

Caption: Preclinical in vivo evaluation workflow.

Protocol 3: Efficacy in a Dyslipidemic Hamster Model

-

Animal Model: Use male Golden Syrian hamsters fed a high-fat, high-cholesterol diet to induce dyslipidemia.

-

Dosing: Administer this compound, nicotinic acid, or vehicle control orally once daily for 4-8 weeks.

-

Blood Collection: Collect blood samples at baseline and at the end of the study for lipid analysis.

-

Lipid Profile Analysis: Measure plasma levels of total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides using standard enzymatic assays.

-

Tissue Analysis (Optional): At the end of the study, harvest the liver to analyze hepatic triglyceride content and gene expression related to lipid metabolism.

-

Data Analysis: Compare the changes in lipid profiles between the treatment groups and the control group using appropriate statistical methods (e.g., ANOVA).

Concluding Remarks and Future Directions

This compound represents a promising, yet unexplored, therapeutic candidate. Its structural similarity to nicotinic acid provides a strong rationale for investigating its potential in treating dyslipidemia, neurodegenerative disorders, and mitochondrial diseases. The ethylthio modification may offer advantages in terms of potency, side effect profile, and pharmacokinetics.

The path forward requires a rigorous and systematic investigation following the experimental roadmap outlined in this guide. The data generated from these studies will be crucial in determining whether this compound can be a valuable addition to the therapeutic armamentarium. This document serves as a foundational guide to stimulate and direct this exciting area of research.

References

- A1 Prolaboratory. (n.d.). BUY 2-(Ethylthio).

-

Wikipedia. (2024). Nicotinic acid. Retrieved from [Link]

-

Bruckert, E., Labreuche, J., & Amarenco, P. (2010). Nicotinic acid: pharmacological effects and mechanisms of action. Atherosclerosis, 210(2), 353-361. Retrieved from [Link]

-

ResearchGate. (2022). Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. Retrieved from [Link]

-

American Chemical Society Publications. (2014). Preclinical Studies of the Potent and Selective Nicotinic α4β2 Receptor Ligand VMY-2-95. ACS Medicinal Chemistry Letters, 5(10), 1149-1153. Retrieved from [Link]

-

Bruckert, E., Labreuche, J., & Amarenco, P. (2010). Meta-analysis of the effect of nicotinic acid alone or in combination on cardiovascular events and atherosclerosis. Atherosclerosis, 210(2), 353-361. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-acetylnicotinic acid. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (2024). VX (nerve agent). Retrieved from [Link]

-

Lee, J. M. S., Robson, M. D., Yu, L.-M., Shirodaria, C. C., Cunnington, C., Kylintireas, I., Digby, J. E., Bannister, T., Handa, A., Wiesmann, F., Durrington, P. N., Channon, K. M., Neubauer, S., & Choudhury, R. P. (2009). Effects of high-dose modified-release nicotinic acid on atherosclerosis and vascular function: a randomized, placebo-controlled, magnetic resonance imaging study. Journal of the American College of Cardiology, 54(19), 1787–1794. Retrieved from [Link]

-

Kamanna, V. S., & Kashyap, M. L. (2008). Nicotinic acid, an old drug with a promising future. British Journal of Pharmacology, 154(5), 947–956. Retrieved from [Link]

-

ClinicalTrials.gov. (2021). Nicotinic Acid for the Treatment of Alzheimer's Disease. Retrieved from [Link]

-

Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American Journal of Cardiology, 101(8A), 20B–26B. Retrieved from [Link]

-

EBSCO. (n.d.). Vitamin B3 (therapeutic uses) | Research Starters. Retrieved from [Link]

-

Murthy, S. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. Research Review International Journal of Multidisciplinary, 6(5). Retrieved from [Link]

-

Gębarowska, K., & Szumny, A. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(3), 701. Retrieved from [Link]

-

Philipp, S., & Birnbaumer, L. (2013). Niacin, an old drug with a new twist. Journal of lipid research, 54(10), 2597–2599. Retrieved from [Link]

-

MedPath. (n.d.). Nicotinic Acid for the Treatment of Alzheimer's Disease: a Phase 1b/2a Study. Retrieved from [Link]

-

Council for Responsible Nutrition (CRN). (2007). Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate. Retrieved from [Link]

-

ResearchGate. (2010). Nicotinic acid: Recent developments. Retrieved from [Link]

-

Superko, H. R., & McGovern, M. E. (2004). Differential effect of two nicotinic acid preparations on low-density lipoprotein subclass distribution in patients classified as low-density lipoprotein pattern A, B, or I. The American journal of cardiology, 94(5), 588–592. Retrieved from [Link]

-

Pirinen, E., Auranen, M., Khan, N. A., Brilhante, V., Urho, N., Pessia, A., Hakkarainen, A., Kuusisto, J., Heinonen, S., Schmidt, M. S., Haimilahti, K., Piirilä, P., Lundbom, N., & Husu, H. (2020). Niacin Cures Systemic NAD+ Deficiency and Improves Muscle Performance in Adult-Onset Mitochondrial Myopathy. Cell metabolism, 31(6), 1078–1090.e5. Retrieved from [Link]

Sources

- 1. a1prolab.com [a1prolab.com]

- 2. 27868-76-4|this compound|BLD Pharm [bldpharm.com]

- 3. This compound - Amerigo Scientific [amerigoscientific.com]

- 4. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 5. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Vitamin B3 (therapeutic uses) | Research Starters | EBSCO Research [ebsco.com]

- 8. crnusa.org [crnusa.org]

- 9. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Meta-analysis of the effect of nicotinic acid alone or in combination on cardiovascular events and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of high-dose modified-release nicotinic acid on atherosclerosis and vascular function: a randomized, placebo-controlled, magnetic resonance imaging study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Nicotinic Acid for the Treatment of Alzheimer's Disease | Clinical Research Trial Listing [centerwatch.com]

- 14. trial.medpath.com [trial.medpath.com]

- 15. m.youtube.com [m.youtube.com]

A Comprehensive Spectroscopic and Structural Elucidation Guide to 2-(Ethylthio)nicotinic Acid

Introduction

2-(Ethylthio)nicotinic acid (CAS: 27868-76-4) is a sulfur-containing heterocyclic compound belonging to the pyridinecarboxylic acid family.[1][2] As a derivative of nicotinic acid (Vitamin B3), this class of molecules is of significant interest to researchers in medicinal chemistry and drug development due to their diverse biological activities.[3][4] The introduction of an ethylthio group at the 2-position of the pyridine ring significantly alters the electronic and steric properties of the parent molecule, influencing its potential as a scaffold for novel therapeutics.

This technical guide provides an in-depth analysis of the spectroscopic signature of this compound. While complete, formally published reference spectra for this specific molecule are not abundant in public databases, this document leverages expert analysis and data from closely related structural analogs to present a robust, predictive characterization. We will dissect the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between the molecular structure and the resulting spectral features. This guide is designed to equip researchers and drug development professionals with the foundational knowledge needed to identify, characterize, and utilize this compound in their work.

Molecular Structure and Spectroscopic Overview

The key to interpreting the spectroscopic data of this compound lies in understanding its constituent functional groups: a pyridine ring, a carboxylic acid, and an ethylthio substituent. Each of these components produces characteristic signals that, when analyzed together, provide a complete structural fingerprint.

-

Pyridine Ring: A heteroaromatic system whose protons and carbons will appear in the aromatic region of the NMR spectra. The substitution pattern dictates the coupling patterns observed in ¹H NMR.

-

Carboxylic Acid: This group is identifiable by a very broad O-H stretch in the IR spectrum, a highly deshielded proton signal in ¹H NMR, and a characteristic carbonyl (C=O) signal in both IR and ¹³C NMR spectra.

-

Ethylthio Group (-S-CH₂-CH₃): This aliphatic chain will produce two distinct signals in the NMR spectra—a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons—due to spin-spin coupling. The C-S bond will exhibit a weak stretch in the IR spectrum.

Below is a diagram illustrating the molecular structure with atom numbering for reference in the subsequent spectroscopic analysis.

Caption: Numbered structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis is based on predicting chemical shifts and coupling patterns for both proton (¹H) and carbon-13 (¹³C) nuclei.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum is based on established chemical shift values and analysis of similar structures.[5] The pyridine protons are expected in the aromatic region (7.0-9.0 ppm), with their specific shifts influenced by the electron-donating thioether and electron-withdrawing carboxylic acid groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-4 | ~8.2 | Doublet of doublets (dd) | J ≈ 7.5, 1.8 | Coupled to both H-5 and H-6. Deshielded by proximity to the carboxylic acid. |

| H-5 | ~7.2 | Doublet of doublets (dd) | J ≈ 7.5, 4.8 | Coupled to H-4 and H-6. Shielded relative to other ring protons. |

| H-6 | ~8.6 | Doublet of doublets (dd) | J ≈ 4.8, 1.8 | Coupled to H-5 and H-4. Deshielded by the adjacent electronegative nitrogen atom. |

| -S-CH₂ -CH₃ | ~3.2 | Quartet (q) | J ≈ 7.4 | Methylene protons adjacent to the sulfur atom and coupled to the three methyl protons. |

| -S-CH₂-CH₃ | ~1.4 | Triplet (t) | J ≈ 7.4 | Methyl protons coupled to the two methylene protons. |

| -COOH | >10 (variable) | Broad Singlet (br s) | N/A | Highly deshielded acidic proton, often exchanges with solvent, leading to broadening. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon skeleton. Aromatic carbons typically appear between 110-160 ppm, while the carboxylic carbonyl carbon is significantly downfield (>165 ppm). Predictions are based on data from nicotinic acid and known substituent effects.[6][7]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | ~158 | Attached to both the sulfur and nitrogen atoms, leading to significant deshielding. |

| C-3 | ~125 | The point of attachment for the carboxylic acid group. |

| C-4 | ~138 | Aromatic CH carbon. |

| C-5 | ~122 | Aromatic CH carbon, shielded relative to C-4 and C-6. |

| C-6 | ~152 | Aromatic CH carbon adjacent to the nitrogen atom, resulting in strong deshielding. |

| C =O | ~168 | Characteristic chemical shift for a carboxylic acid carbonyl carbon. |

| -S-CH₂ -CH₃ | ~28 | Aliphatic carbon attached to sulfur. |

| -S-CH₂-CH₃ | ~14 | Terminal aliphatic methyl carbon. |

Standard Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the acidic proton.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample to ensure magnetic field homogeneity.

-

Acquire a standard one-pulse ¹H spectrum.

-

Set a spectral width of approximately 16 ppm, centered around 8 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Co-add 16-32 scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C channel and perform tuning and shimming.

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

-

Set a spectral width of approximately 220 ppm.

-

Co-add a sufficient number of scans (e.g., 1024 or more) as the ¹³C nucleus is much less sensitive than ¹H.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, making it an excellent technique for identifying functional groups. The analysis of this compound is expected to reveal characteristic absorptions for the carboxylic acid and the aromatic ring. Data from the closely related 2-(methylthio)nicotinic acid and 2-(n-propylthio)nicotinic acid provide strong correlative evidence for these predictions.[8][9][10]

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Rationale |

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Broad | The hydrogen-bonded hydroxyl group of the carboxylic acid dimer gives a very broad and characteristic absorption band. |

| C-H Stretch (Aromatic) | 3000-3100 | Medium-Weak | Stretching vibrations of the C-H bonds on the pyridine ring. |

| C-H Stretch (Aliphatic) | 2850-2980 | Medium | Stretching vibrations of the C-H bonds in the ethyl group. |

| C=O Stretch (Carboxylic Acid) | 1700-1725 | Strong | The carbonyl stretch is one of the most intense and reliable absorptions in the IR spectrum. Its position indicates a conjugated carboxylic acid. |

| C=N, C=C Stretch (Aromatic) | 1550-1610 | Medium-Strong | Ring stretching vibrations of the pyridine nucleus. |

| C-O Stretch (Carboxylic Acid) | 1250-1320 | Medium | Stretching of the carbon-oxygen single bond in the carboxylic acid group. |

| C-S Stretch | 600-700 | Weak | The carbon-sulfur bond stretch is typically weak and can be difficult to assign definitively. |

Standard Experimental Protocol: FT-IR Spectroscopy

Objective: To identify the key functional groups in the molecule.

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (~1 mg) of the solid sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure (approx. 8-10 tons) to form a transparent or translucent pellet.

-

-

Background Spectrum: Place the empty, clean sample holder in the FT-IR spectrometer and acquire a background spectrum. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Spectrum: Place the KBr pellet containing the sample into the holder and acquire the sample spectrum.

-

Data Acquisition:

-

Scan the mid-IR range, typically from 4000 cm⁻¹ to 400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks corresponding to the functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial confirmation of its identity and structure. For this compound, the molecular formula is C₈H₉NO₂S, corresponding to a monoisotopic mass of approximately 183.04 Da.[11]

Predicted Mass Spectrum Data (Electron Ionization - EI)

Under EI conditions, the molecule is expected to form a molecular ion (M⁺˙) and then undergo characteristic fragmentation. The fragmentation pathway can be predicted by considering the weakest bonds and the stability of the resulting fragments. A key fragmentation is often the loss of the ethyl group or the carboxylic acid functionality. The mass spectrum of the homologous 2-(n-propylthio)nicotinic acid shows a clear molecular ion and fragmentation patterns consistent with these predictions.[8]

| m/z (mass-to-charge ratio) | Proposed Fragment | Formula | Notes |

| 183 | [M]⁺˙ | [C₈H₉NO₂S]⁺˙ | Molecular Ion. This should be a prominent peak. |

| 154 | [M - C₂H₅]⁺ | [C₆H₄NO₂S]⁺ | Loss of the ethyl radical from the thioether linkage. |

| 138 | [M - COOH]⁺ | [C₇H₈NS]⁺ | Decarboxylation, loss of the carboxylic acid radical. |

| 122 | [M - C₂H₅ - S]⁺ | [C₆H₄NO₂]⁺ | Subsequent loss of sulfur from the [M - C₂H₅]⁺ fragment. |

| 78 | [C₅H₄N]⁺ | [C₅H₄N]⁺ | Pyridyl cation, a common fragment in the mass spectra of pyridine derivatives. |

Predicted Fragmentation Pathway

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Standard Experimental Protocol: Mass Spectrometry

Objective: To confirm the molecular weight and analyze the fragmentation pattern.

-

Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer. For a solid sample, this is typically done using a direct insertion probe.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. EI is a hard ionization technique that reliably produces a molecular ion and induces extensive, reproducible fragmentation.

-

Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Acquisition: Scan a mass range appropriate for the expected molecular weight, for instance, from m/z 40 to 300.

-

Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the major fragment ions and propose a fragmentation pathway that is consistent with the known structure of the molecule.

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic characterization of this compound. By synthesizing data from structural analogs and applying fundamental principles of spectroscopy, we have established a clear and reliable spectral signature for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data presented herein serve as a robust benchmark for researchers. Adherence to the described experimental protocols will enable scientists to confidently acquire and interpret their own data, confirming the identity and purity of this compound and facilitating its use in further research and development endeavors.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

ResearchGate. (2021). Nicotinic acid derivatives: Application and uses, review. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488). Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 600.133705802, CD3OD, simulated) (Peak List) (NP0002621). Retrieved from [Link]

-

A1 Prolaboratory. (n.d.). BUY this compound. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th ed. Wiley. (General reference for NMR data, specific URL not available for textbook).

-

NIST. (n.d.). 2-(n-Propylthio)nicotinic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). Retrieved from [Link]

-

ResearchGate. (2013). Molecular structure, spectroscopic properties and DFT calculations of 2-(methylthio)nicotinic acid. Retrieved from [Link]

-

Journal of Emerging Technologies and Innovative Research. (n.d.). SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. Retrieved from [Link]

-

MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary information Kinetics and mechanism of amino acid derived 2-thiohydanoin formation reactions. Retrieved from [Link]

-

Bevital. (n.d.). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. Retrieved from [Link]

-

Growing Science. (n.d.). Figure S1. Infrared Spectra of Nicotinic Acid, Thiourea and their Metal Complexes. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(n-Propylthio)nicotinic acid. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

-

MassBank. (n.d.). Nicotinic acid; LC-ESI-ITFT; MS2; CE: 60; [M+H]+. Retrieved from [Link]

-

Neliti. (2022). Synthesis, characterization of some derivationes of 3-Nicotinc acide. Retrieved from [Link]

-

ResearchGate. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Retrieved from [Link]

-

ResearchGate. (2025). Synthesis, and spectroscopic characterizations of gold(III) complexes containing nitrogen-heterocycle based pyridine derivatives as a biomolecular chelates. Retrieved from [Link]

-

JOCPR. (n.d.). Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Supplementary Figure 1a. 1H-NMR of O-(2-(tritylthio)ethyl)hydroxylamine. Supplementary Figure 1b. 13C-NMR of O-(2-(tritylthio). Retrieved from [Link]

-

SpectraBase. (n.d.). Nicotinic acid. Retrieved from [Link]

-

University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

-

MDPI. (2023). Synthesis and Spectroscopic Characterizations of Some Essential Metal Ion (MgII, CaII, ZnII, and FeIII) Pipemidic Acid Chemotherapeutic Agent Complexes. Retrieved from [Link]

Sources

- 1. 27868-76-4|this compound|BLD Pharm [bldpharm.com]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. researchgate.net [researchgate.net]

- 4. media.neliti.com [media.neliti.com]

- 5. ekwan.github.io [ekwan.github.io]

- 6. Nicotinic acid(59-67-6) 13C NMR spectrum [chemicalbook.com]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. 2-(n-Propylthio)nicotinic acid [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. spectrabase.com [spectrabase.com]

- 11. a1prolab.com [a1prolab.com]

An In-depth Technical Guide to the Solubility and Stability of 2-(Ethylthio)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the critical physicochemical properties of 2-(Ethylthio)nicotinic acid, focusing on its solubility and stability. As a crucial molecule in various research and development pipelines, a thorough understanding of these characteristics is paramount for formulation development, analytical method development, and ensuring therapeutic efficacy and safety. This document is structured to provide not only procedural details but also the underlying scientific rationale to empower researchers in their decision-making processes.

Introduction to this compound: A Molecule of Interest

This compound, a derivative of nicotinic acid (Vitamin B3), possesses a unique combination of a pyridine carboxylic acid moiety and an ethylthioether group. This structure imparts specific chemical properties that influence its behavior in various environments. The pyridine ring and the carboxylic acid group are key determinants of its aqueous solubility and pH-dependent behavior, while the ethylthioether group is a potential site for oxidative degradation. A comprehensive understanding of these characteristics is the foundation for successful drug development.

Solubility Profile of this compound: A Multifaceted Analysis

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability and formulation design. The solubility of this compound is expected to be influenced by the pH of the medium and the nature of the solvent.

Predicted Aqueous Solubility and pH-Dependence

Based on the structure of nicotinic acid, this compound is anticipated to exhibit pH-dependent aqueous solubility.[1][2] The carboxylic acid moiety (with an estimated pKa similar to that of nicotinic acid, around 4.85) will be protonated at low pH, leading to lower aqueous solubility.[3] As the pH increases above the pKa, the carboxylic acid will deprotonate to form the more soluble carboxylate salt. The pyridine nitrogen (with an estimated pKa around 2.0) will be protonated at very low pH.[3] Therefore, the solubility is expected to be lowest around the isoelectric point and increase at both acidic and alkaline pH.

Solubility in Organic Solvents

Nicotinic acid itself shows varied solubility in organic solvents, with good solubility in polar protic solvents like ethanol and polar aprotic solvents like DMSO, and lower solubility in less polar solvents like diethyl ether and acetonitrile.[1][4][5] It is reasonable to predict a similar trend for this compound. The presence of the ethylthio group may slightly increase its lipophilicity compared to nicotinic acid, potentially enhancing its solubility in less polar organic solvents.

Table 1: Predicted Relative Solubility of this compound in Common Solvents

| Solvent Class | Example Solvents | Predicted Relative Solubility | Rationale |

| Aqueous | Water, Buffers (pH 2, 7, 9) | pH-dependent | Ionization of carboxylic acid and pyridine ring. |

| Polar Protic | Methanol, Ethanol | High | Hydrogen bonding with the carboxylic acid and pyridine nitrogen. |

| Polar Aprotic | DMSO, Acetonitrile | High to Moderate | Dipole-dipole interactions. DMSO is an excellent solvent for many organic acids.[4][5][6] |

| Non-Polar | Hexane, Toluene | Low | "Like dissolves like" principle; the molecule has significant polarity. |

Experimental Protocol for Solubility Determination

A robust determination of solubility is achieved through the shake-flask method.

Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing the selected solvents (e.g., water, pH-buffered solutions, ethanol, acetonitrile, DMSO).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully withdraw a known volume of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm) to remove undissolved solids.

-

Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[7][8]

-

Data Analysis: Calculate the solubility in mg/mL or mol/L.

Stability Profile and Forced Degradation Studies

Understanding the stability of this compound is critical for determining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

Predicted Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways under stress conditions:

-

Oxidation: The ethylthioether group is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and subsequently the sulfone.[9][10][11] This is often the most significant degradation pathway for thioether-containing compounds.

-

Hydrolysis: While the nicotinic acid core is generally stable to hydrolysis, under extreme pH and temperature conditions, the amide bond in related nicotinamide derivatives can hydrolyze.[12][13][14] The stability of the thioether bond to hydrolysis should also be considered.

-

Photodegradation: Pyridine and its derivatives can be susceptible to photodegradation upon exposure to UV light.[2][15][16]

-

Thermal Degradation: At elevated temperatures, carboxylic acids can undergo decarboxylation.[17][18][19][20]

Diagram 1: Predicted Degradation Pathways of this compound

A schematic of potential degradation routes for this compound under various stress conditions.

Experimental Protocol for Forced Degradation Studies

The following protocol outlines a systematic approach to investigating the stability of this compound.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like acetonitrile to ensure solubility) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60-80 °C) for a defined period.

-

Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at room temperature or with gentle heating.

-

Oxidative Degradation: Treat the sample solution with a suitable oxidizing agent, such as 3% hydrogen peroxide (H₂O₂), at room temperature.

-

Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm or 366 nm) in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.

-

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80-100 °C) in a calibrated oven.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) for each stress condition.

-

Sample Neutralization (for hydrolytic samples): Neutralize the acidic and basic samples before analysis to prevent damage to the analytical column.

-

Analysis: Analyze the stressed samples using a stability-indicating analytical method, such as HPLC-UV or LC-MS/MS, to separate the parent drug from its degradation products.[7][21]

Diagram 2: Workflow for Forced Degradation Studies

A systematic workflow for conducting forced degradation studies on this compound.

Recommended Analytical Methodology

A robust and validated analytical method is essential for accurate quantification in both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the technique of choice.

Table 2: Starting HPLC Method Parameters for this compound

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for polar and moderately non-polar compounds. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Provides good peak shape and is compatible with MS detection. |

| Gradient | Start with a low percentage of B and gradually increase. | To elute the parent compound and a range of potential degradation products with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Ensures reproducible retention times. |

| Injection Volume | 10 µL | A typical injection volume. |

| Detection | UV at an appropriate wavelength (e.g., ~260 nm, based on the chromophore) or Mass Spectrometry (MS) | UV detection is straightforward. MS detection provides higher sensitivity and structural information for degradation products.[7][21] |

Conclusion and Future Directions